2-Methyl-1-((2-(thietan-3-ylamino)ethyl)thio)propan-2-ol
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Overview
Description
2-Methyl-1-((2-(thietan-3-ylamino)ethyl)thio)propan-2-ol is a chemical compound with the molecular formula C₉H₁₉NOS₂ and a molecular weight of 221.38 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use . It is characterized by the presence of a thietan-3-ylamino group, which is a sulfur-containing heterocycle, and a propan-2-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((2-(thietan-3-ylamino)ethyl)thio)propan-2-ol typically involves the reaction of 2-methyl-2-propanol with a thietan-3-ylamino derivative under controlled conditions . The reaction is facilitated by the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is usually heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-((2-(thietan-3-ylamino)ethyl)thio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thietan-3-ylamino group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thietan-3-ylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature-10 to 25°C.
Substitution: Nucleophiles such as amines or thiols; reaction temperature25-60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various thietan-3-ylamino derivatives.
Scientific Research Applications
2-Methyl-1-((2-(thietan-3-ylamino)ethyl)thio)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-((2-(thietan-3-ylamino)ethyl)thio)propan-2-ol involves its interaction with specific molecular targets and pathways. The thietan-3-ylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-((2-(thietan-3-ylamino)ethyl)thio)propan-2-ol: Similar in structure but may have different substituents on the thietan-3-ylamino group.
This compound: Contains a different heterocyclic group, such as a thiophene or furan ring.
Uniqueness
This compound is unique due to the presence of the thietan-3-ylamino group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H19NOS2 |
---|---|
Molecular Weight |
221.4 g/mol |
IUPAC Name |
2-methyl-1-[2-(thietan-3-ylamino)ethylsulfanyl]propan-2-ol |
InChI |
InChI=1S/C9H19NOS2/c1-9(2,11)7-12-4-3-10-8-5-13-6-8/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
UYTAGNAEKVQMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSCCNC1CSC1)O |
Origin of Product |
United States |
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